molecular formula C6H6N2O5 B2374141 Methyl 3-methyl-4-nitroisoxazole-5-carboxylate CAS No. 344303-87-3

Methyl 3-methyl-4-nitroisoxazole-5-carboxylate

Cat. No.: B2374141
CAS No.: 344303-87-3
M. Wt: 186.123
InChI Key: JTEPMQCAQKJDCF-UHFFFAOYSA-N
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Description

Methyl 3-methyl-4-nitroisoxazole-5-carboxylate is an organic compound with the chemical formula C6H6N2O5. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is known for its applications in various fields, including pharmaceuticals and chemical research .

Preparation Methods

Chemical Reactions Analysis

Methyl 3-methyl-4-nitroisoxazole-5-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts, hydroxylamine hydrochloride, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 3-methyl-4-nitroisoxazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-methyl-4-nitroisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The isoxazole ring structure also plays a crucial role in its biological activity .

Comparison with Similar Compounds

Methyl 3-methyl-4-nitroisoxazole-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its versatility in various chemical reactions and applications.

Properties

IUPAC Name

methyl 3-methyl-4-nitro-1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O5/c1-3-4(8(10)11)5(13-7-3)6(9)12-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEPMQCAQKJDCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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